molecular formula C11H13N3O4S B5213887 3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile

3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile

Cat. No. B5213887
M. Wt: 283.31 g/mol
InChI Key: PZPNMEZDCRMOKE-UHFFFAOYSA-N
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Description

“3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile” is a chemical compound with the molecular formula C11H13N3O4S . It has a molecular weight of 283.304 Da . The compound is a derivative of propanenitrile, which is a type of nitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O2/c1-12(8-2-7-11)9-3-5-10(6-4-9)13(14)15/h3-6H,2,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Mechanism of Action

While the exact mechanism of action for “3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile” is not specified in the sources I found, similar compounds have been studied for their biological activities . For instance, certain benzimidazole derivatives have shown antibacterial activity and have been found to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study of “3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and biological activities. This could include investigating their potential uses in medical and pharmaceutical applications, given their demonstrated antimicrobial and anti-inflammatory activities .

properties

IUPAC Name

3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c1-13(7-3-6-12)10-5-4-9(19(2,17)18)8-11(10)14(15)16/h4-5,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPNMEZDCRMOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile

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